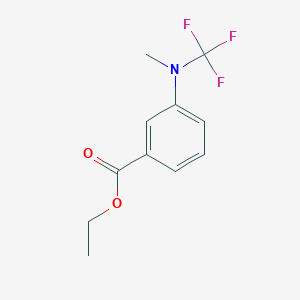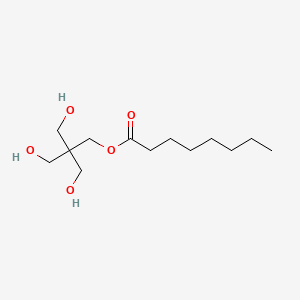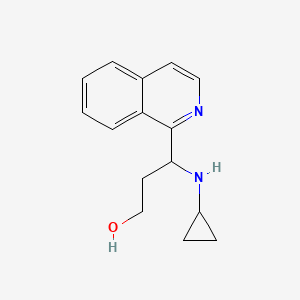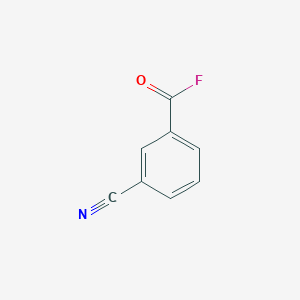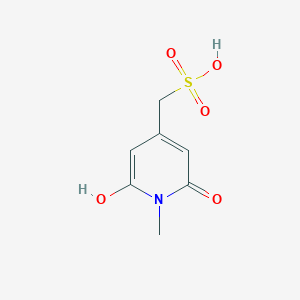
(6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid is a heterocyclic compound that belongs to the class of pyridones It is characterized by the presence of a pyridine ring with hydroxyl, methyl, and methanesulfonic acid substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid. This method allows for the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate: This compound shares a similar pyridone structure and is used in similar applications.
4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl and carbonyl group on a heterocyclic ring and are used in medicinal chemistry.
Uniqueness: (6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
481668-55-7 |
|---|---|
Molekularformel |
C7H9NO5S |
Molekulargewicht |
219.22 g/mol |
IUPAC-Name |
(2-hydroxy-1-methyl-6-oxopyridin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C7H9NO5S/c1-8-6(9)2-5(3-7(8)10)4-14(11,12)13/h2-3,9H,4H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
ZZLNKHVJWGSEPT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=CC1=O)CS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


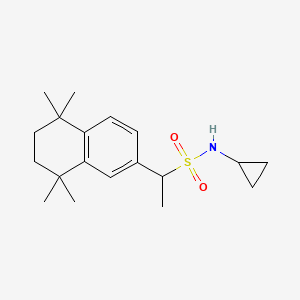


![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952693.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)


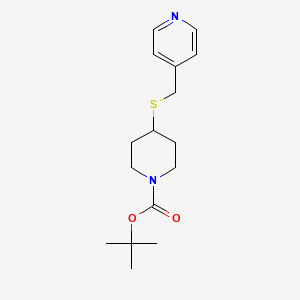
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
